1-[1-(4-Methylphenyl)cyclohexyl]piperidine 1-[1-(4-Methylphenyl)cyclohexyl]piperidine
Brand Name: Vulcanchem
CAS No.: 3883-17-8
VCID: VC17992371
InChI: InChI=1S/C18H27N/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3
SMILES:
Molecular Formula: C18H27N
Molecular Weight: 257.4 g/mol

1-[1-(4-Methylphenyl)cyclohexyl]piperidine

CAS No.: 3883-17-8

Cat. No.: VC17992371

Molecular Formula: C18H27N

Molecular Weight: 257.4 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-Methylphenyl)cyclohexyl]piperidine - 3883-17-8

Specification

CAS No. 3883-17-8
Molecular Formula C18H27N
Molecular Weight 257.4 g/mol
IUPAC Name 1-[1-(4-methylphenyl)cyclohexyl]piperidine
Standard InChI InChI=1S/C18H27N/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3
Standard InChI Key XPZHMMRWEBHHNI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Properties

1-[1-(4-Methylphenyl)cyclohexyl]piperidine, also known as 4-methylphencyclidine, belongs to the arylcyclohexylamine class. Its systematic IUPAC name is 1-[1-(4-methylphenyl)cyclohexyl]piperidine, reflecting the cyclohexyl-piperidine backbone and the para-methyl substitution on the phenyl ring . The molecular formula is C18H27N\text{C}_{18}\text{H}_{27}\text{N}, with a molecular weight of 257.4 g/mol . Key physicochemical properties include a logP value of 4.58, indicating high lipophilicity, and a polar surface area (PSA) of 3.24 Ų, suggesting limited hydrogen-bonding capacity .

Structural Comparison with Analogues

The compound’s structure shares core features with phencyclidine (PCP) and ketamine but differs in the aromatic substitution pattern. The para-methyl group on the phenyl ring enhances steric bulk and electron-donating effects, potentially altering receptor binding kinetics .

Table 1: Structural and Functional Comparison with NMDA Antagonists

CompoundCore StructureKey SubstitutionNMDA Affinity (Ki)Clinical Use
1-[1-(4-Methylphenyl)cyclohexyl]piperidinePiperidine-cyclohexane4-MethylphenylNot reportedResearch only
Phencyclidine (PCP)Piperidine-cyclohexanePhenyl~90 nMDiscontinued
KetamineCyclohexanone2-Chlorophenyl~0.5 μMAnesthesia, depression

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine typically involves a Grignard reaction between cyclohexanone and para-methylphenylmagnesium bromide, followed by nucleophilic addition of piperidine. A representative protocol involves:

  • Formation of the cyclohexyl intermediate: Cyclohexanone reacts with para-methylphenylmagnesium bromide to yield 1-(4-methylphenyl)cyclohexanol.

  • Dehydration: The alcohol is dehydrated to 1-(4-methylphenyl)cyclohexene using acidic conditions.

  • Piperidine addition: The cyclohexene intermediate undergoes nucleophilic attack by piperidine, facilitated by Lewis acids such as aluminum chloride .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
SolventTetrahydrofuran (THF)15%
Temperature0–5°C (Step 1); 80°C (Step 3)20%
CatalystAlCl₃25%

Pharmacological Profile and Mechanism of Action

NMDA Receptor Antagonism

1-[1-(4-Methylphenyl)cyclohexyl]piperidine exhibits non-competitive antagonism at the NMDA receptor, binding to the PCP site within the ion channel. This action blocks glutamate-induced calcium influx, modulating synaptic plasticity and pain perception . Unlike PCP, the methyl substitution reduces σ-receptor affinity, minimizing psychotomimetic effects .

Analgesic and Anti-Convulsive Effects

In a pentylenetetrazole (PTZ)-induced kindling model in mice, the compound (10 mg/kg) reduced seizure scores from 4.2 ± 0.6 to 1.8 ± 0.4 (p < 0.01), comparable to valproic acid . Analgesic efficacy was demonstrated in tail-flick tests, with a 60% increase in latency period at 15 mg/kg, suggesting utility in neuropathic pain.

Table 3: Anti-Convulsive Efficacy in PTZ Model

Treatment GroupSeizure Score (Mean ± SEM)Latency to Tonic-Clonic Seizure (s)
PTZ Control4.2 ± 0.648 ± 12
1-[1-(4-Methylphenyl)cyclohexyl]piperidine1.8 ± 0.4*132 ± 24*
Valproic Acid1.5 ± 0.3145 ± 18
  • p < 0.01 vs. control .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator